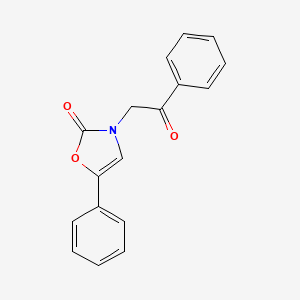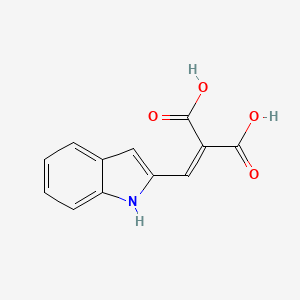![molecular formula C11H18Br2 B14490210 11,11-Dibromobicyclo[8.1.0]undecane CAS No. 64480-09-7](/img/structure/B14490210.png)
11,11-Dibromobicyclo[8.1.0]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,11-Dibromobicyclo[810]undecane is a chemical compound characterized by its unique bicyclic structure, which includes two bromine atoms attached to the 11th carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Dibromobicyclo[8.1.0]undecane typically involves the bromination of bicyclo[8.1.0]undecane. This process can be carried out using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to facilitate the bromination process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
11,11-Dibromobicyclo[8.1.0]undecane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrobromination to form unsaturated derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Dehydrobromination: Reagents like triethylamine (Et3N) in dichloromethane are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, dehydrobromination can lead to the formation of cyclopropane derivatives, while nucleophilic substitution can yield a variety of substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
11,11-Dibromobicyclo[8.1.0]undecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 11,11-Dibromobicyclo[8.1.0]undecane involves its interaction with molecular targets through its bromine atoms and bicyclic structure. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in biological systems or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Dibromobicyclo[8.1.0]undecane-3,8-dione: This compound is structurally similar but contains additional functional groups that influence its reactivity and applications.
Bicyclo[8.1.0]undecane Derivatives: Various derivatives of bicyclo[8.1.0]undecane with different substituents exhibit unique chemical properties and reactivities.
Uniqueness
11,11-Dibromobicyclo[8.1.0]undecane is unique due to its specific substitution pattern and the presence of two bromine atoms at the 11th position. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64480-09-7 |
|---|---|
Molekularformel |
C11H18Br2 |
Molekulargewicht |
310.07 g/mol |
IUPAC-Name |
11,11-dibromobicyclo[8.1.0]undecane |
InChI |
InChI=1S/C11H18Br2/c12-11(13)9-7-5-3-1-2-4-6-8-10(9)11/h9-10H,1-8H2 |
InChI-Schlüssel |
HHUURFZEMBTMKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC2C(C2(Br)Br)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

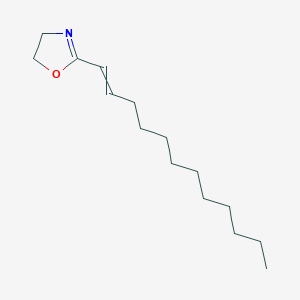
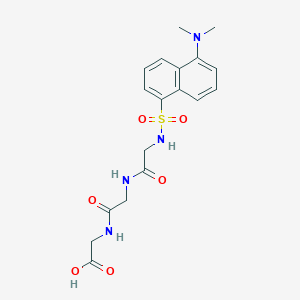
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)
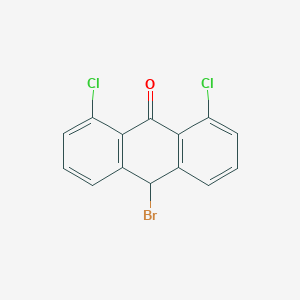

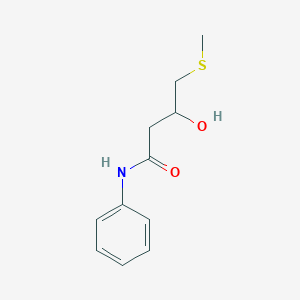

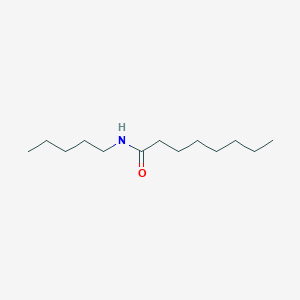
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)

